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Compound of Interest

4'-Bromo-biphenyl-3-carboxylic
Compound Name: d
aci

cat. No.: B1332676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4'-
Bromo-biphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry
and materials science. Due to the limited availability of published experimental spectra for this
specific compound, this document presents a detailed analysis based on established
spectroscopic principles and data from analogous structures. The information herein serves as
a valuable resource for the characterization and quality control of 4'-Bromo-biphenyl-3-
carboxylic acid in a research and development setting.

Chemical Structure and Properties

4'-Bromo-biphenyl-3-carboxylic acid possesses a molecular structure characterized by two
phenyl rings linked together, with a bromine atom substituting one ring and a carboxylic acid
group on the other. This arrangement of functional groups dictates its chemical reactivity and
provides distinct signatures in various spectroscopic analyses.
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Property Value
Molecular Formula C13H9BrO:2
Molecular Weight 277.11 g/mol
CAS Number 885951-66-6

Chemical Structure

Br

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 4'-Bromo-
biphenyl-3-carboxylic acid based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~13.0-12.0 Singlet (broad) 1H -COOH
_ Aromatic Protons
~8.2-8.0 Multiplet 2H
(ortho to COOH)
] Remaining Aromatic
~7.8-7.5 Multiplet 5H
Protons
Table 2: Predicted 3C NMR Spectral Data
Chemical Shift (6, ppm) Assignment
~172 - 167 -COOH
~145 - 120 Aromatic Carbons
~125-120 C-Br
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
Wavenumber (cm~?) Intensity Assignment
3300 - 2500 Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1480 Medium-Strong C=C stretch (Aromatic Rings)
~1300 Medium C-O stretch (Carboxylic Acid)
~1200 Medium O-H bend (Carboxylic Acid)
C-H out-of-plane bend (para-
~850 - 800 Strong ] )
substituted ring)
Below 700 Medium-Strong C-Br stretch

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)[1]

m/z Predicted Adduct
278 [M+H]*

301 [M+Na]*

277 [M]*

260 [M-OHJ*

232 [M-COOH]*

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for
4'-Bromo-biphenyl-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
o Weigh approximately 5-10 mg of 4'-Bromo-biphenyl-3-carboxylic acid.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds
or CDCI3) in a clean, dry NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (d = 0.00 ppm).
e Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

e Instrument: A 400 MHz or 500 MHz NMR spectrometer.

e H NMR:
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o Pulse Program: Standard single-pulse sequence.

o Spectral Width: -2 to 15 ppm.

o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

e 13C NMR:

o Pulse Program: Proton-decoupled pulse sequence.

o Spectral Width: 0 to 220 ppm.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal (e.g., diamond or germanium) is clean.

e Place a small amount of the solid 4'-Bromo-biphenyl-3-carboxylic acid powder directly
onto the crystal.
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e Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

Instrumentation and Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.
o Mode: Attenuated Total Reflectance (ATR).

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~2.

e Number of Scans: 16-32.

o A background spectrum of the empty ATR crystal should be collected prior to the sample
scan.

Data Processing:
o The sample spectrum is automatically ratioed against the background spectrum.

» The resulting spectrum is displayed as % Transmittance or Absorbance versus Wavenumber
(cm™1).

« |dentify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of 4'-Bromo-biphenyl-3-carboxylic acid (approximately 1 mg/mL)
in a suitable volatile solvent such as methanol or acetonitrile.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.

Instrumentation and Data Acquisition (Electron lonization - El):
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e Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas
chromatograph (GC-MS).

« lonization Mode: Electron lonization (El).
e Electron Energy: 70 eV.
e Mass Range: m/z 50 - 500.

 Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature
program should be used to ensure elution of the compound.

Data Processing:

e The mass spectrum is generated, showing the relative abundance of ions as a function of
their mass-to-charge ratio (m/z).

« |dentify the molecular ion peak (M+).

» Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic
pattern of bromine (1°Br and 8!Br in approximately a 1:1 ratio) will result in characteristic M
and M+2 peaks for bromine-containing fragments.

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic
analyses described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1332676?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

